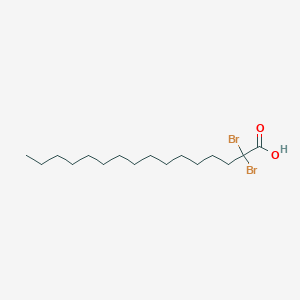
2,2-Dibromohexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromohexadecanoic acid is an organic compound with the molecular formula C16H30Br2O2 It is a derivative of hexadecanoic acid, where two bromine atoms are substituted at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromohexadecanoic acid typically involves the bromination of hexadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored closely to avoid over-bromination or side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromohexadecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form hexadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can undergo oxidation to form dibromohexadecanoic acid derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction Reactions: Performed in anhydrous conditions using strong reducing agents.
Oxidation Reactions: Conducted using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Formation of hydroxyl or amino derivatives.
Reduction Reactions: Formation of hexadecanoic acid.
Oxidation Reactions: Formation of dibromohexadecanoic acid derivatives.
Aplicaciones Científicas De Investigación
2,2-Dibromohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromohexadecanoic acid involves its interaction with biological molecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways and cellular processes, making it a potential candidate for antimicrobial and antifungal applications.
Comparación Con Compuestos Similares
2-Bromohexadecanoic acid: A mono-brominated derivative of hexadecanoic acid.
16-Bromohexadecanoic acid: A brominated derivative with the bromine atom at the 16th carbon position.
9,10-Dihydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness: 2,2-Dibromohexadecanoic acid is unique due to the presence of two bromine atoms at the second carbon position, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
93095-67-1 |
|---|---|
Fórmula molecular |
C16H30Br2O2 |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
2,2-dibromohexadecanoic acid |
InChI |
InChI=1S/C16H30Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17,18)15(19)20/h2-14H2,1H3,(H,19,20) |
Clave InChI |
COQOWRUGCZTNOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



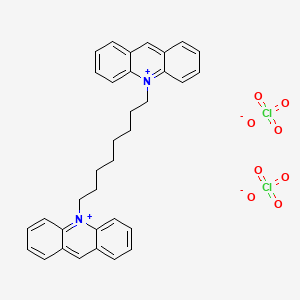
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
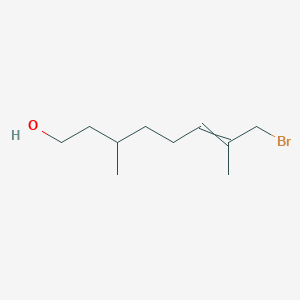
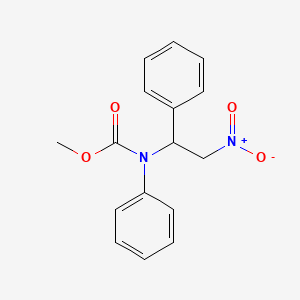
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)

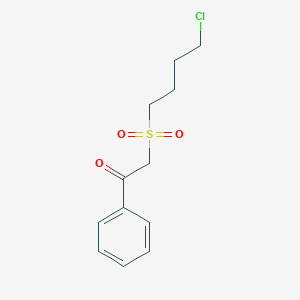
phenylsilane](/img/structure/B14357148.png)
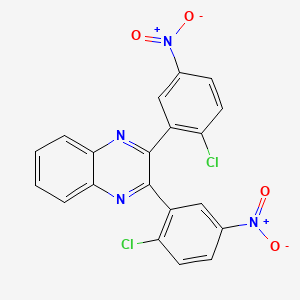
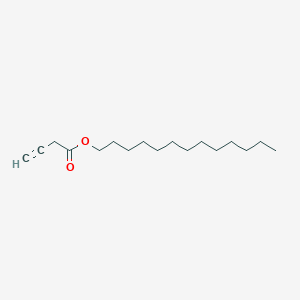
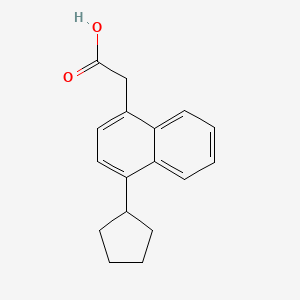
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
